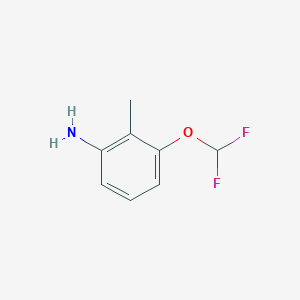
3-(二氟甲氧基)-2-甲基苯胺
描述
“3-(Difluoromethoxy)-2-methylaniline” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of compounds like “3-(Difluoromethoxy)-2-methylaniline” often involves the use of visible-light photoredox catalysis . This method has been used to form O-CF3, C-OCF3, O-CF2H, and C-OCF2H bonds, among others . The use of visible-light photoredox catalysis in the synthesis of tri- and difluoromethyl ethers has been a focus of recent research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethoxy)-2-methylaniline” include a molecular weight of 159.13 g/mol . It’s also worth noting that this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
科学研究应用
Application in Pulmonary Fibrosis Research
- Summary of the Application: DGM has been used in research to evaluate its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
- Methods of Application or Experimental Procedures: The research involved stimulating in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transformations (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment was then applied, and the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ was observed. Additionally, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment .
- Results or Outcomes: DGM was found to inhibit TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats. It improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
Late-stage Difluoromethylation
- Summary of the Application: Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application or Experimental Procedures: The research involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Synthesis and Applications of Difluoromethoxylated N-based Heterocycles
- Summary of the Application: The F3C-O substituent is far more lipophilic than the halogens and lies between a F3C and a F3C-S group. It may thus replace advantageously a fluorine atom in most molecules with the benefit of increased lipid solubility .
- Methods of Application or Experimental Procedures: The research involves the synthesis of N-based heterocycles with difluoromethoxy groups .
- Results or Outcomes: The resulting compounds have increased lipid solubility, which could be beneficial in various applications, including drug design .
Hydrogen-Bond Donor Properties
- Summary of the Application: Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .
- Methods of Application or Experimental Procedures: The research involves studying the difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) which correlates with a molecule’s ability to act as a hydrogen-bond donor .
- Results or Outcomes: These studies revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .
安全和危害
“3-(Difluoromethoxy)-2-methylaniline” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
3-(difluoromethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBSFMJFKKVQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2-methylaniline | |
CAS RN |
1154695-47-2 | |
| Record name | 3-(difluoromethoxy)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

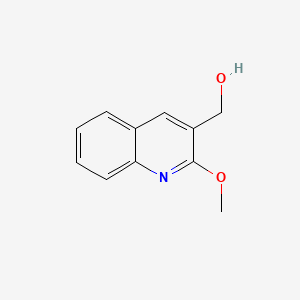
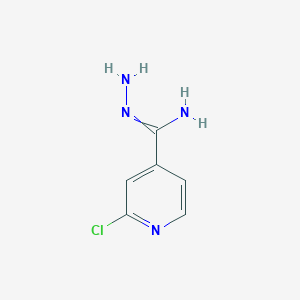
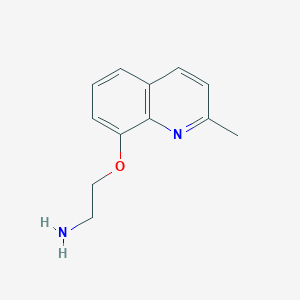
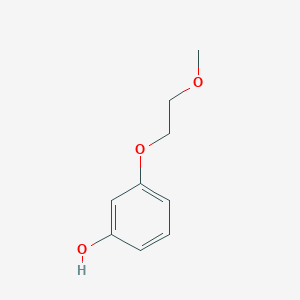
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

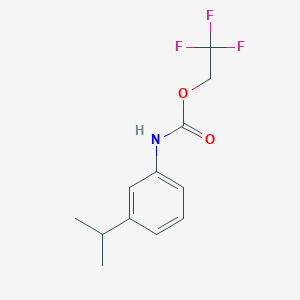
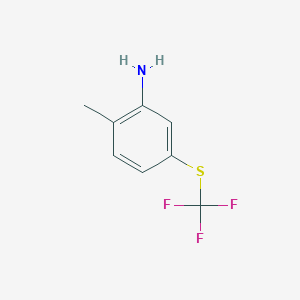
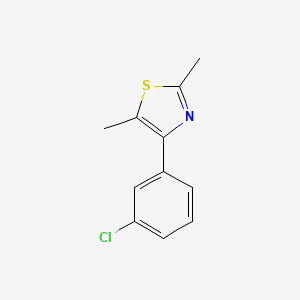
![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
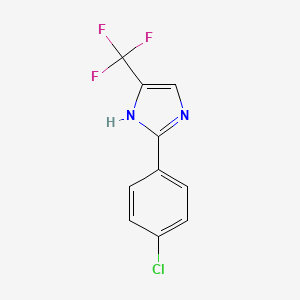
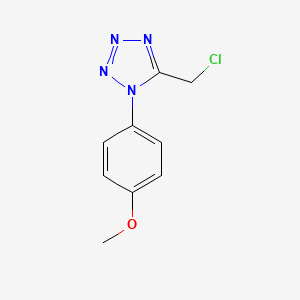
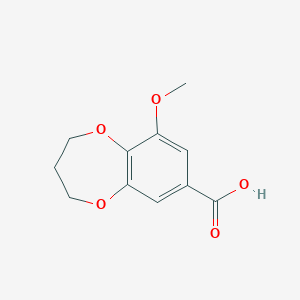
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)